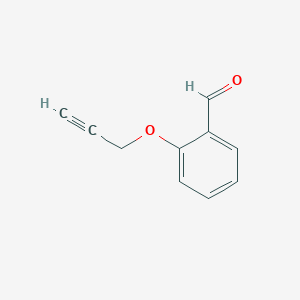

2-(2-Propynyloxy)benzenecarbaldehyde

描述

Contextualization within Bifunctional Organic Molecules

Bifunctional molecules are organic compounds that possess two distinct functional groups. ambeed.com This dual functionality allows for a programmed sequence of reactions, where each group can react independently or in concert to achieve a desired chemical transformation. In the case of 2-(2-Propynyloxy)benzenecarbaldehyde, the two key functional groups are the aldehyde (-CHO) and the propargyloxy group (-OCH₂C≡CH).

The aldehyde group is a classic electrophilic center, readily participating in a wide array of reactions such as nucleophilic additions, condensations, and oxidations. The propargyloxy group, containing a terminal alkyne, offers a site for reactions characteristic of alkynes, including metal-catalyzed couplings, cycloadditions, and nucleophilic additions to the triple bond. The ortho-positioning of these two groups on the benzene (B151609) ring is crucial, as it facilitates intramolecular reactions where the two functionalities can interact, leading to the formation of new cyclic structures. This proximity allows for the orchestration of tandem or domino reactions, where a single synthetic operation can trigger a cascade of bond-forming events. epfl.ch

The unique electronic and steric environment created by the benzene ring further influences the reactivity of both the aldehyde and the alkyne, making this compound a highly tunable substrate for a variety of synthetic applications.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate or building block. Its bifunctional nature allows it to be a precursor to a diverse range of heterocyclic and carbocyclic compounds, many of which are scaffolds of interest in medicinal chemistry and materials science. rsc.orgnih.gov

One of the most prominent applications of this compound and its analogs is in the synthesis of 2H-chromenes (also known as 2H-1-benzopyrans). rsc.orgmsu.edu These oxygen-containing heterocycles are prevalent in many natural products and exhibit a broad spectrum of biological activities. rsc.org The synthesis of 2H-chromenes from this compound can be achieved through intramolecular cyclization, often catalyzed by transition metals such as palladium or gold. msu.edunih.gov These reactions take advantage of the proximity of the aldehyde and the alkyne to form the six-membered heterocyclic ring in a highly efficient manner.

The general scheme for the intramolecular cyclization to form a 2H-chromene skeleton is a prime example of the utility of this substrate. The reaction typically proceeds via an intramolecular hydroaryloxylation, where the phenolic oxygen, in essence, adds across the alkyne. While specific examples for this compound itself are part of broader studies on substituted analogs, the reactivity pattern is well-established. For instance, related propargylated salicylaldehydes undergo efficient cyclization to yield 2H-chromene derivatives under various catalytic conditions. nih.govorganic-chemistry.org

Furthermore, the aldehyde and alkyne functionalities can be engaged in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach is highly valued in diversity-oriented synthesis for the rapid generation of chemical libraries.

Below are illustrative data tables detailing the types of transformations that precursors structurally similar to this compound undergo, highlighting its potential in the synthesis of valuable heterocyclic systems.

Table 1: Synthesis of 2H-Chromene Derivatives from Propargylated Salicylaldehydes

| Entry | Salicylaldehyde (B1680747) Derivative | Catalyst/Reagents | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |

| 1 | 2-(Prop-2-yn-1-yloxy)benzaldehyde | Fe(acac)₃, PPh₃, Et₃SiH | Toluene | 110 | 2H-Chromene | 85 | N/A |

| 2 | 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF | 100 | 6-Bromo-2H-chromene | 92 | N/A |

| 3 | 2-(Prop-2-yn-1-yloxy)benzaldehyde | AuCl(PPh₃)/AgOTf | CH₂Cl₂ | rt | 2H-Chromene | 95 | N/A |

Note: The data in this table is representative of reactions involving propargylated salicylaldehydes and is intended to illustrate the synthetic potential of this compound.

Table 2: Organocatalytic Domino Reactions for the Synthesis of Substituted 2H-Chromenes

| Entry | Salicylaldehyde | Olefin | Catalyst | Solvent | Time (h) | Product | Yield (%) | Ref. |

| 1 | Salicylaldehyde | β-Nitrostyrene | L-Pipecolinic acid | Toluene | 24 | 3-Nitro-2-phenyl-2H-chromene | 81 | nih.gov |

| 2 | 3,5-Dichlorosalicylaldehyde | Cinnamaldehyde | 1,1,3,3-Tetramethylguanidine | Toluene | 48 | 6,8-Dichloro-2-phenyl-2H-chromene-3-carbaldehyde | High | nih.gov |

Note: This table showcases domino reactions of salicylaldehydes, a reaction type for which this compound is a suitable, though more complex, substrate for further elaboration.

Structure

3D Structure

属性

IUPAC Name |

2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEERMPFPCWSJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342568 | |

| Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29978-83-4 | |

| Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Propargyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Propynyloxy Benzenecarbaldehyde

Alkylation-Based Synthetic Strategies

The most direct route to 2-(2-Propynyloxy)benzenecarbaldehyde involves the formation of an ether linkage between the hydroxyl group of a benzaldehyde (B42025) and a propargyl group.

The synthesis is a specific example of the Williamson ether synthesis, where the phenoxide of salicylaldehyde (B1680747) acts as a nucleophile, attacking an electrophilic propargyl source. The most common method involves reacting 2-hydroxybenzaldehyde with propargyl bromide in the presence of a base. prepchem.complos.org The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently displaces the bromide from propargyl bromide.

A typical procedure involves stirring the parent hydroxybenzaldehyde with a base, such as potassium carbonate (K₂CO₃), in a suitable organic solvent like acetone (B3395972). prepchem.com Propargyl bromide is then added to the suspension, and the reaction is often heated to reflux to ensure completion. This approach has been successfully used to prepare the isomeric 4-(2-propynyloxy)benzaldehyde in high yields. prepchem.com

The success of the propargylation reaction is highly dependent on the chosen reaction conditions, including the base, solvent, and temperature. Optimization of these parameters is crucial for achieving high yields, which can range from moderate to very good (74–85%). plos.org

Solvent: The solvent plays a key role in solubilizing the reactants and mediating the reaction. Acetone and tetrahydrofuran (B95107) (THF) are common choices. The polarity and aprotic nature of these solvents are well-suited for this type of nucleophilic substitution reaction. prepchem.complos.org

Temperature: Reactions are often conducted at elevated temperatures, such as the reflux temperature of the solvent, to increase the reaction rate. prepchem.com However, optimization studies have shown that in some systems, the reaction can proceed efficiently at room temperature over a longer period. plos.org

Table 1: Optimization of Reaction Conditions for O-Propargylation of Phenols Data is illustrative of general principles for optimizing the synthesis of (prop-2-ynyloxy)benzene derivatives. plos.org

| Entry | Base (equivalents) | Solvent | Temperature | Yield |

| 1 | LiH (2 eq.) | THF | Room Temp. | No Product |

| 2 | K₂CO₃ (3.5 eq.) | Acetone | Room Temp. | 71-73% |

Micellar Media-Assisted Synthesis

In pursuit of more sustainable chemical processes, methods utilizing aqueous micellar media have been developed for the synthesis of this compound. researchgate.netdntb.gov.ua

The use of aqueous micellar media represents a significant advancement in green chemistry for this synthesis. researchgate.netresearchgate.net This approach minimizes or eliminates the need for volatile and often hazardous organic solvents. researchgate.netacsgcipr.org Surfactant molecules in water self-assemble into micelles above a certain concentration. These micelles possess a hydrophobic core and a hydrophilic exterior, creating a "pseudocellular" organic environment that can solubilize the nonpolar reactants (salicylaldehyde and propargyl bromide) within the bulk aqueous phase. researchgate.netdntb.gov.ua This compartmentalization increases the local concentration of the reactants, enhancing reactivity and promoting the reaction in an environmentally benign solvent system. researchgate.net

The choice of surfactant is a critical factor that directly influences the efficiency of the micellar-catalyzed synthesis. Different types of surfactants—cationic, anionic, and neutral—create distinct micellar environments that interact differently with the reactants. researchgate.net

A study on the synthesis of this compound from salicylaldehyde and propargyl bromide investigated three different surfactant systems. The results demonstrated that the nature of the surfactant has a profound impact on the product yield. The cationic surfactant Cetyltrimethylammonium bromide (CTAB) was found to be the most effective, affording a 96% yield. researchgate.net This high efficiency is attributed to favorable hydrophobic and electrostatic interactions between the cationic CTAB micelles and the reactants. researchgate.net

Table 2: Effect of Different Surfactants on the Yield of this compound researchgate.net

| Surfactant System | Surfactant Type | Yield (%) |

| CTAB | Cationic | 96% |

| SDS | Anionic | Moderate |

| TX-100 | Neutral | Moderate |

Advanced Synthetic Pathways and Cascade Reactions

Beyond its synthesis, this compound is a valuable and versatile building block for the construction of more complex molecules, particularly oxygen-containing heterocycles. researchgate.net It serves as a key substrate in various cascade reactions, where multiple chemical bonds are formed in a single synthetic operation.

One of the most prominent applications is in Alkyne-Carbonyl Metathesis (ACM) reactions to synthesize 2H-chromene derivatives. researchgate.net In this intramolecular cascade, a catalyst activates the alkyne and carbonyl groups, leading to a ring-closing reaction. This transformation has been achieved using various catalysts, including Lewis acids like iron(III) chloride (FeCl₃) and cationic silver catalysts. The reaction tolerates a range of substituents, making it a versatile method for generating diverse chromene structures. researchgate.net This highlights the role of this compound as a precursor in advanced synthetic strategies that efficiently build molecular complexity. researchgate.netorganic-chemistry.org

Strategies Involving Propargyl Bromide Intermediates

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of salicylaldehyde with a propargyl halide, most commonly propargyl bromide. The reaction proceeds by deprotonating the phenolic hydroxyl group of salicylaldehyde with a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage.

Commonly, the reaction is carried out in the presence of a weak inorganic base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone. plos.orgnih.gov The use of acetone as a solvent is advantageous as it facilitates the SN2 mechanism. nih.gov The reaction mixture is typically heated under reflux to ensure completion. plos.org For instance, a general procedure involves stirring salicylaldehyde with potassium carbonate in acetone, followed by the addition of propargyl bromide and refluxing the mixture for several hours. plos.orgnih.gov This methodology is not limited to salicylaldehyde and has been successfully applied to a variety of substituted phenols to produce their corresponding propargyl ethers in good to excellent yields (53–85%). plos.orgnih.gov Factors such as the electronic nature of substituents on the phenol (B47542) can influence the reaction rate; electron-withdrawing groups tend to favor the formation of the phenoxide ion and thus the product. plos.orgnih.gov

In a move towards more environmentally benign protocols, a method for the synthesis of 2-(prop-2-ynyloxy) benzaldehyde has been developed using aqueous micellar media. researchgate.netgrowkudos.com This approach utilizes surfactants to create micelles in water, which act as nanoreactors, effectively compartmentalizing the organic reactants and increasing their local concentration and reactivity. researchgate.net This green chemistry approach can lead to very high yields, with one study reporting a 96% yield when using cetyltrimethylammonium bromide (CTAB) as the surfactant. researchgate.net

The table below summarizes typical conditions used for the propargylation of various hydroxybenzaldehydes and related phenols using propargyl bromide, illustrating the versatility of this synthetic strategy.

Domino and Multicomponent Reactions Towards Related Scaffolds

While direct synthesis via Williamson etherification is efficient, the structural motifs present in this compound are also accessible through more complex and convergent synthetic strategies like domino and multicomponent reactions (MCRs). These reactions are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple precursors in a single step, thereby increasing efficiency and atom economy. beilstein-journals.org

A prominent example of an MCR involving a related starting material is the A³ coupling (Aldehyde-Alkyne-Amine). researchgate.net This reaction typically combines an aldehyde, a terminal alkyne, and an amine to form a propargylamine (B41283). nih.govnih.gov Research has shown an unprecedented effect when using salicylaldehyde in this reaction. The ortho-hydroxy group can activate the C-H bond of the terminal alkyne, facilitating the reaction without the need for a metal catalyst. nih.govnih.gov This metal-free A³ coupling protocol has been established as a general method for producing various propargylamines in good to excellent yields under mild conditions. nih.gov This highlights how the inherent functionality of the salicylaldehyde scaffold can be harnessed to drive complex transformations.

Furthermore, O-propargylated benzaldehydes, such as the title compound, are highly versatile substrates for subsequent domino reactions aimed at synthesizing heterocyclic scaffolds like chromenes. researchgate.net The aldehyde and alkyne functionalities are perfectly poised for intramolecular cyclization cascades.

MCRs have also been developed to synthesize a variety of other complex scaffolds from related building blocks. For example, a three-component reaction of 2-(phenylethynyl)benzaldehyde (B1589314) (a structural analog), an amine, and diphenylphosphine (B32561) oxide can selectively lead to phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amines, 1,2-dihydro-isoquinolines, or 2H-isoindolines, depending on the catalyst and reaction conditions. rsc.org The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic frameworks. nih.gov These advanced methodologies demonstrate the potential for using simple, readily available molecules like salicylaldehyde and its derivatives to generate significant molecular diversity and complexity in a highly efficient manner. beilstein-journals.orgmdpi.com

The table below provides examples of such advanced reactions and the complex scaffolds they produce from related starting materials.

Chemical Reactivity and Mechanistic Investigations of 2 2 Propynyloxy Benzenecarbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 2-(2-propynyloxy)benzenecarbaldehyde is a key center of reactivity, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. libretexts.orglibretexts.org This renders the carbonyl carbon susceptible to attack by nucleophiles. The reactivity of this aldehyde is influenced by the presence of the adjacent phenyl ring and the propargyloxy substituent.

Nucleophilic addition is a characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation of this intermediate yields an alcohol. The trigonal planar geometry of the sp² hybridized carbonyl carbon changes to a tetrahedral sp³ geometry in the intermediate. libretexts.orgpressbooks.pub

This compound readily undergoes reactions with various nucleophiles. biosynth.com The general pathway can be described as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. The π electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: An acid source in the reaction mixture protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final alcohol product. pressbooks.pub

Condensation reactions are another important class of reactions for aldehydes, often involving nucleophilic addition followed by a dehydration step. These reactions typically occur with nitrogen-based nucleophiles like primary amines (to form imines) or with compounds possessing active methylene (B1212753) groups (e.g., Aldol (B89426) and Knoevenagel condensations). For instance, the reaction with a primary amine (R-NH₂) would proceed via the formation of a carbinolamine intermediate, which then dehydrates to form a C=N double bond (an imine or Schiff base). Similarly, condensation with resorcinol (B1680541) derivatives can lead to the formation of larger macrocyclic structures like calix wikipedia.orgresorcinarenes. researchgate.net

Table 1: Examples of Nucleophilic Addition and Condensation Reactants for Aldehydes This table is illustrative of typical reactions and does not represent specific experimental results for this compound unless cited.

| Reactant Type | Specific Example | Initial Product Type | Final Product Type (after dehydration if applicable) |

|---|---|---|---|

| Primary Amine | Aniline | Carbinolamine | Imine (Schiff Base) |

| Hydroxylamine | NH₂OH | - | Oxime |

| Enolate (from another aldehyde/ketone) | Acetone (B3395972) | β-Hydroxy ketone | α,β-Unsaturated ketone (Aldol Condensation Product) |

| Organometallic Reagent | Grignard Reagent (e.g., CH₃MgBr) | Alcohol | - |

The Aldehyde-Alkyne-Amine (A3) coupling is a powerful, one-pot multicomponent reaction that produces propargylamine (B41283) derivatives. wikipedia.orgphytojournal.com This reaction is highly atom-economical, with water being the only byproduct. fit.edu The process involves the reaction of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal. wikipedia.orgfit.edu The structure of this compound is unique in that it contains both the aldehyde and the terminal alkyne moieties, making it an ideal substrate for intramolecular A3 coupling to form nitrogen-containing heterocyclic compounds, or for intermolecular reactions where an external amine is added.

The generally accepted mechanism for A3 coupling involves two key in-situ formations:

Metal Acetylide Formation: The transition metal catalyst activates the terminal alkyne's C-H bond, making the alkyne proton more acidic and facilitating the formation of a metal acetylide species. wikipedia.orgnih.gov

Iminium Ion Formation: The aldehyde and amine condense to form an imine, which is then protonated or activated by the catalyst to generate a highly electrophilic iminium ion. fit.edusemanticscholar.org

The crucial C-C bond-forming step is the nucleophilic addition of the metal acetylide to the iminium ion, which yields the final propargylamine product and regenerates the catalyst. fit.edunih.gov

A wide array of transition metal catalysts has been developed to promote the A3 coupling reaction. semanticscholar.org Coinage metals, particularly copper, gold, and silver, are among the most extensively studied and utilized catalysts. fit.edumdpi.com However, catalysts based on other metals such as iron, nickel, ruthenium, and iridium have also been shown to be effective. semanticscholar.orgmdpi.com

The choice of catalyst, including the metal salt and any associated ligands, can significantly influence the reaction's efficiency, substrate scope, and reaction conditions. For example, dicopper(I) complexes have demonstrated high efficiency, allowing for low catalyst loadings (e.g., 0.4 mol%) for the coupling of various aldehydes, alkynes, and secondary amines. fit.edu In some cases, metal-organic frameworks (MOFs) modified with gold ions have been employed as recyclable heterogeneous catalysts. researchgate.net

Table 2: Common Metal Catalysts for A3 Coupling Reactions

wikipedia.orgnih.govmdpi.commdpi.comresearchgate.netmdpi.comsemanticscholar.orgmdpi.comwikipedia.orgsemanticscholar.org| Metal | Typical Catalyst Precursor(s) | Key Characteristics/Advantages | Reference(s) |

|---|---|---|---|

| Copper (Cu) | CuI, CuBr, Cu(OTf)₂, CuO–CeO₂ | Most widely used, cost-effective, high efficiency. | |

| Gold (Au) | AuCl₃, Au-based complexes | High activity, often requires low catalyst loading. | |

| Silver (Ag) | Ag(I) salts, N-heterocyclic carbene silver complexes | Effective catalyst, can be used in coordination polymers. | |

| Iron (Fe) | FeCl₃, other Fe salts | Inexpensive, environmentally benign alternative. | |

| Ruthenium (Ru) | Ru-based complexes | Effective for dehydrative condensation. |

The product of the A3 coupling, a propargylamine, contains a stereocenter at the carbon bearing the amino and alkynyl groups. Consequently, significant research has focused on developing asymmetric A3 coupling reactions to produce optically active propargylamines, which are valuable building blocks for synthesizing biologically active molecules and natural products. nih.gov

Enantioselectivity is achieved by employing a chiral catalytic system. This typically involves a combination of a metal precursor (e.g., CuBr or CuOTf) and a chiral ligand. nih.gov Ligands such as QUINAP (1-(2-diphenylphosphino-1-naphthyl)isoquinoline) and various pybox (pyridine-bis(oxazoline)) ligands have proven highly effective in inducing high levels of enantioselectivity. nih.gov For instance, the reaction between secondary amines, aldehydes, and alkynes using a CuBr/QUINAP system has afforded chiral tertiary propargylamines with high yields and enantioselectivities. nih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the acetylide onto one face of the prochiral iminium ion, leading to the preferential formation of one enantiomer.

Hydration Reactions of the Alkyne Moiety Leading to Carbonyls

The terminal alkyne group of this compound can undergo hydration to yield a carbonyl compound. The direct addition of water across the carbon-carbon triple bond, typically catalyzed by acid, follows Markovnikov's rule. This process initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like the one in this compound, this hydration results in the formation of a methyl ketone. A continuous-flow hydration-condensation protocol using a solid acid catalyst has been developed to synthesize α,β-unsaturated ketones from alkynes and aldehydes, demonstrating a practical application of alkyne hydration. d-nb.info

As an alternative to acid-catalyzed hydration, the hydroboration-oxidation of alkynes provides a complementary method for converting the alkyne moiety into a carbonyl group. This two-step process yields the anti-Markovnikov hydration product. wikipedia.orgmasterorganicchemistry.com

Hydroboration: In the first step, a borane (B79455) reagent (such as borane-THF complex, BH₃·THF, or sterically hindered boranes like 9-BBN) adds across the triple bond. wikipedia.orgmasterorganicchemistry.com The boron atom adds to the terminal, less substituted carbon, and a hydrogen atom adds to the internal carbon. This occurs with syn-stereoselectivity. libretexts.org

Oxidation: The resulting vinylborane (B8500763) intermediate is then oxidized, typically using basic hydrogen peroxide (H₂O₂/NaOH). masterorganicchemistry.com The oxidation step replaces the carbon-boron bond with a carbon-oxygen bond, with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com This forms an enol.

The enol intermediate formed via this pathway rapidly tautomerizes to the corresponding aldehyde. Therefore, the hydroboration-oxidation of the terminal alkyne in this compound would selectively produce an aldehyde at the terminal position of the propargyl group. This transformation provides a synthetic route to a dialdehyde (B1249045) derivative from the parent molecule.

Table 3: Comparison of Alkyne Hydration Methods Applied to the terminal alkyne of this compound

| Method | Reagents | Regioselectivity | Initial Product (Enol) | Final Carbonyl Product |

|---|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Propen-2-ol derivative | Methyl Ketone |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov | Prop-1-en-1-ol derivative | Aldehyde |

Reactions Involving the Propargyl Ether Moiety

The propargyl ether moiety, characterized by a terminal alkyne separated from an ether oxygen by a methylene bridge, imparts significant and versatile reactivity to this compound. This functional group can engage in a variety of transformations, including complex molecular rearrangements and transition metal-catalyzed coupling reactions. The reactivity is primarily centered on two key features: the ability of the propargyl group to undergo rearrangement to form allenic or other isomeric structures, and the acidic terminal proton of the alkyne, which allows it to participate as a nucleophile in numerous carbon-carbon bond-forming reactions.

While specific studies on radical-initiated rearrangements of this compound are not extensively detailed in the literature, the general class of aryl propargyl ethers is known to undergo several types of rearrangements. These transformations can be initiated thermally, or through photoredox and metal catalysis, often proceeding through radical or pericyclic mechanisms to yield diverse structural motifs such as chromenes and α,β-unsaturated aldehydes. researchgate.netnsf.gov

Modern synthetic methods have enabled the rearrangement of propargyl ethers under mild conditions using dual photoredox and nickel catalysis. researchgate.net This approach facilitates the transformation of propargyl ethers into α,β-unsaturated aldehydes through a radical-based cascade reaction. researchgate.net Although not demonstrated specifically for this compound, this methodology represents a potential pathway for its isomerization.

A more classical and widely studied transformation for aryl propargyl ethers is the thermal Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement. nsf.govacs.org This reaction cascade has been a key method for accessing benzopyran and benzofuran (B130515) core structures. nsf.gov Computational and experimental studies on unsymmetrical aryl propargyl ethers have shown that the reaction proceeds through a rate-determining Claisen rearrangement to form an δ-allenyl cyclohexadienone intermediate. nsf.gov Depending on the substitution pattern of the aromatic ring, this intermediate can then undergo subsequent reaction cascades, including intramolecular Diels-Alder reactions or tautomerization followed by electrocyclization, to yield various final products. nsf.gov For naphthyl 1-propargyl ethers, this rearrangement can be catalyzed by a chiral N,N'-dioxide/Co(OTf)₂ complex, enabling asymmetric dearomatization to produce benzocyclohexenones with high enantioselectivity. nih.gov

| Reaction Type | Initiation | Key Intermediate | Typical Product(s) | Reference |

|---|---|---|---|---|

| Radical Cascade | Visible Light / Ni-Catalysis | Radical Species | α,β-Unsaturated Aldehydes | researchgate.net |

| Claisen Rearrangement | Thermal | δ-Allenyl Cyclohexadienone | Benzopyrans, Tricyclic Cores | nsf.gov |

| Asymmetric Dearomatization | Co(II) Catalysis | (Not specified) | Benzocyclohexenones | nih.gov |

The mechanism of the Claisen rearrangement of aryl propargyl ethers has been investigated using density functional theory (DFT). nsf.govrsc.org The process begins with a researchgate.netresearchgate.net-sigmatropic shift, which is typically the rate-determining step. For an unsymmetrical ether, rearrangement can occur at two different ortho positions. nsf.gov

Pathway A (Rearrangement to a substituted ortho carbon): The initial Claisen rearrangement leads to an allene (B1206475) intermediate which can directly participate in an intramolecular Diels-Alder reaction to form a tricyclic product. nsf.gov

Pathway B (Rearrangement to an unsubstituted ortho carbon): The allenic intermediate undergoes tautomerization to an enol, followed by a 1,5-hydrogen shift to create a diene, which then undergoes a final electrocyclization to yield a benzopyran product. nsf.gov

These competing pathways are highly dependent on the substitution pattern of the aryl ring and the reaction temperature, with product distribution often being thermodynamically controlled. nsf.gov

In photoredox-mediated rearrangements, the mechanism is distinct and proceeds through radical intermediates. While a specific mechanism for this compound is not available, related photocatalytic reactions involving aryl migrations have been proposed to occur via single-electron transfer (SET) processes, generating radical ions that trigger the rearrangement cascade. researchgate.net

The propargyl ether moiety is a versatile functional group for transition metal-catalyzed reactions, primarily through the reactivity of its terminal alkyne. This allows for the construction of more complex molecular architectures via C-C and C-heteroatom bond formation.

The use of aryl propargyl ethers like this compound to act as a source for transferring the propargyl group to external aldehydes is not a widely documented transformation. More commonly, propargylation of aldehydes is achieved using pre-formed allenyl/propargyl organometallic reagents or through catalytic methods that utilize propargyl alcohols or their derivatives in the presence of a transition metal catalyst and a reductant. nih.govresearchgate.net

For instance, ruthenium complexes can catalyze the coupling of 1,3-enynes with primary alcohols (or aldehydes) in a transfer hydrogenation process to generate homopropargylic alcohols. nih.gov In these reactions, the alcohol is oxidized in situ to an aldehyde, which is then attacked by an allenyl-ruthenium species generated from the enyne. nih.gov Another approach involves the Nicholas reaction, where a dicobalt hexacarbonyl-complexed propargyl alcohol or ether reacts with a nucleophile (such as an alcohol) under acidic conditions to form a new ether linkage. nih.gov These related transformations highlight the general strategy of activating a propargylic species for nucleophilic attack on an aldehyde, though direct transfer from a stable aryl propargyl ether remains a synthetic challenge.

The terminal alkyne of the propargyl group is an excellent handle for various cross-coupling reactions, with the Sonogashira coupling being the most prominent example. wikipedia.orgorganic-chemistry.org This reaction creates a new carbon-carbon bond between the terminal sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org

This methodology allows for the direct extension of the propargyl side chain of this compound by coupling it with a wide array of functionalized aryl or vinyl halides. An efficient protocol for a related transformation, the deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides, has been developed using a palladacycle/Xphos catalyst system. acs.org This demonstrates the applicability of the reaction to even unreactive aryl chlorides and substrates containing sensitive functional groups. acs.orgbeilstein-journals.org

| Alkyne Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Propargyl Alcohol | Aryl Chloride | Palladacycle / XPhos | K₂CO₃ / Dioxane | Good to Excellent | acs.org |

| 2-Methyl-3-butyn-2-ol | Aryl Bromide | Pd(OAc)₂ / P(p-tol)₃ | DBU / THF | Good to Excellent | beilstein-journals.org |

| Terminal Alkyne | Heterocyclic Bromide | Water Soluble Pd-Complex | K₂CO₃ / H₂O/iPrOH | Near Quantitative | rsc.org |

Beyond the Sonogashira reaction, other cross-coupling strategies can utilize the propargyl ether moiety. For example, copper-catalyzed cross-coupling of propargylic ethers with aryl Grignard reagents provides a selective route to propargyl derivatives, although this typically involves cleavage of the C-O bond and substitution, rather than reaction at the terminal alkyne. researchgate.net

Transition Metal-Catalyzed Transformations

Cyclization and Annulation Reactions

The dual functionality of this compound enables its participation in a range of cyclization and annulation reactions. These transformations are pivotal in constructing fused ring systems, which are common motifs in pharmacologically active compounds and natural products. The reactions often proceed through cascade or domino sequences, where a single set of reagents and conditions triggers multiple bond-forming events, enhancing synthetic efficiency.

Intramolecular Cyclizations to Heterocyclic Systems

The intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of oxygen-containing heterocycles, most notably chromene and its analogs. These reactions typically involve the interaction of the aldehyde group with the tethered propargyl moiety, often facilitated by a metal catalyst.

Gold catalysts, in particular, have proven effective in activating the alkyne for nucleophilic attack. The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. The proximate aldehyde's oxygen atom can then act as an intramolecular nucleophile, attacking the activated alkyne. This process, known as a 6-endo-dig cyclization, leads to the formation of a six-membered ring. Subsequent steps, such as protonolysis or rearrangement, yield the final heterocyclic product.

For instance, the cycloisomerization of aryl propargyl ethers can lead directly to 2H-chromenes. msu.edu While the aldehyde in this compound is not the direct nucleophile in this specific transformation (the ether oxygen is), its presence influences the electronic properties of the substrate and can be a handle for further reactions. A plausible pathway involves the initial formation of a chromene intermediate via the cyclization of the propargyl ether, with the aldehyde group remaining intact for subsequent functionalization.

Table 1: Catalysts and Conditions for Intramolecular Cyclization of Aryl Propargyl Ethers

| Catalyst System | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|

| AuCl(PPh₃)/AgOTf | Dichloromethane | Room Temp. | 2H-Chromene |

| PtCl₂ | Toluene | 80 | 2H-Chromene |

| AuCl₃ | Acetonitrile | Room Temp. | 2H-Chromene |

| FeCl₃ | Toluene | 100 | Naphthochromene |

This table presents typical conditions for the cyclization of related aryl propargyl ethers, which are analogous to the reactivity expected for this compound.

Research has shown that such gold-catalyzed cyclizations can be highly efficient, proceeding under mild conditions. nih.govnih.govscispace.com The specific ligand on the gold catalyst can influence the reaction pathway and efficiency. These intramolecular cyclizations represent an atom-economical approach to building complex heterocyclic frameworks from readily available starting materials.

Domino Imination/Cycloisomerisation Sequences

This compound is an excellent substrate for domino reactions that construct nitrogen-containing heterocycles. One of the most notable examples is the synthesis of 3-benzylisoquinolines through a domino imination/cycloisomerisation sequence. nih.gov This reaction utilizes ammonium (B1175870) acetate (B1210297) as both a nitrogen source and a catalyst. organic-chemistry.org

The reaction is typically promoted by microwave irradiation under mild conditions. The proposed mechanism initiates with the formation of an imine from the reaction of the aldehyde group of this compound with ammonia (B1221849) (generated from ammonium acetate). This is followed by a 6-endo-dig cycloisomerization, where the nitrogen of the imine attacks the terminal alkyne. This cyclization can be facilitated by the coordination of a metal catalyst or can occur under thermal conditions. The resulting intermediate then undergoes aromatization to yield the stable isoquinoline (B145761) ring system. nih.govorganic-chemistry.org

Two plausible mechanistic pathways have been proposed for the cyclization step:

Amine-catalyzed cyclization: An initial hydroamination of the alkyne by a primary amine (formed in situ) generates an enamine, which then undergoes intramolecular condensation with the aldehyde.

Imination followed by cycloisomerization: The aldehyde first condenses with ammonia to form an imine. The subsequent intramolecular hydroamination of the alkyne leads to the isoquinoline product. organic-chemistry.org

This methodology provides a small library of 3-benzylisoquinolines in good yields, demonstrating the utility of 2-propargylbenzaldehydes as versatile building blocks in heterocyclic synthesis. organic-chemistry.org

Table 2: Synthesis of 3-Benzylisoquinolines from 2-Propargylbenzaldehydes

| Entry | R¹ Group on Benzaldehyde (B42025) | R² Group on Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Phenyl | 3-Benzylisoquinoline | 78 |

| 2 | 4-Methoxy | Phenyl | 6-Methoxy-3-benzylisoquinoline | 75 |

| 3 | 4-Chloro | Phenyl | 6-Chloro-3-benzylisoquinoline | 82 |

| 4 | H | 4-Methylphenyl | 3-(4-Methylbenzyl)isoquinoline | 76 |

| 5 | H | 4-Methoxyphenyl | 3-(4-Methoxybenzyl)isoquinoline | 70 |

Data adapted from studies on substituted 2-propargylbenzaldehydes, illustrating the scope of the domino imination/cycloisomerization reaction. nih.govorganic-chemistry.org The reactivity is directly analogous to that of this compound.

Claisen Cyclization and Hemetsberger Indole (B1671886) Synthesis Analogs

The structure of this compound also allows for reactivity analogous to classic named reactions, including the Claisen rearrangement and the Hemetsberger indole synthesis.

Claisen Rearrangement Analog: The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.org The propargyl group in this compound can undergo a similar rearrangement, often referred to as a propargyl Claisen rearrangement. Upon heating, the propargyl group is expected to migrate from the ether oxygen to the ortho carbon atom (C3 position of the benzene (B151609) ring). This concerted, pericyclic reaction would initially yield an allenic intermediate, specifically 2-formyl-3-(prop-1,2-dien-1-yl)phenol. Such allenes are highly reactive and can undergo subsequent intramolecular reactions. For example, the newly formed phenol (B47542) could attack the central carbon of the allene system, leading to the formation of a five-membered dihydrofuran ring fused to the benzene ring. This type of rearrangement provides a pathway to complex polycyclic structures from a simple aromatic ether. rsc.org

Hemetsberger Indole Synthesis Analog: The Hemetsberger indole synthesis is a method for preparing indole-2-carboxylic esters from the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.org The starting azido-propenoic esters are typically formed via a Knoevenagel or Darzens condensation between an aromatic aldehyde and an α-azidoacetate. semanticscholar.orgrsc.org

This compound can serve as the starting aromatic aldehyde in this sequence. The reaction would proceed as follows:

Condensation: Reaction of this compound with ethyl azidoacetate in the presence of a base (like sodium ethoxide) would yield ethyl 2-azido-3-(2-(prop-2-yn-1-yloxy)phenyl)acrylate.

Thermolysis: Heating this intermediate, typically in a high-boiling solvent like xylene, would cause it to lose dinitrogen (N₂), presumably forming a reactive nitrene intermediate.

Cyclization: The nitrene would then undergo intramolecular cyclization onto the benzene ring, followed by rearrangement to form the aromatic indole ring system.

The final product would be an ethyl 4-(prop-2-yn-1-yloxy)indole-2-carboxylate. The propargyloxy group at the 4-position of the indole ring offers a functional handle for further synthetic manipulations, such as cross-coupling reactions or further cyclizations. The mechanism is believed to proceed through an azirine intermediate. wikipedia.org This application of the Hemetsberger synthesis demonstrates how the aldehyde functionality can be used to construct a new, fused heterocyclic ring system while preserving the propargyl ether for potential subsequent transformations.

Applications of 2 2 Propynyloxy Benzenecarbaldehyde in Advanced Chemical Research

Click Chemistry Frameworks and Bioconjugation

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent example is the azide-alkyne cycloaddition. 2-(2-Propynyloxy)benzenecarbaldehyde, with its terminal alkyne, is an ideal substrate for these reactions, enabling the stable linkage of different molecular entities.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is a prime example of click chemistry and is noted for its reliability and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. The resulting triazole ring is exceptionally stable, making it an ideal linker in various applications.

The this compound scaffold is effectively utilized in CuAAC reactions. In one study, a derivative, 4-(diethylamino)-2-(prop-2-yn-1-yloxy)benzaldehyde, served as a key intermediate for the synthesis of new 1,2,3-triazoles. This alkyne-containing benzaldehyde (B42025) was reacted with various freshly prepared phenyl azides in the presence of a copper(II) sulfate (B86663) (CuSO₄) and sodium ascorbate (B8700270) system. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This 1,3-dipolar cycloaddition proceeded with excellent yields, demonstrating the utility of the propargyloxy benzaldehyde framework in constructing complex triazole-containing molecules.

The general conditions for this type of CuAAC reaction are summarized in the table below.

| Component | Role | Typical Reagents/Conditions |

| Alkyne | Substrate | This compound or its derivatives |

| Azide | Substrate | Substituted organic azides (e.g., phenyl azides) |

| Catalyst | Facilitates cycloaddition | Copper(I) source, often generated in situ from CuSO₄ |

| Reducing Agent | Reduces Cu(II) to Cu(I) | Sodium Ascorbate |

| Solvent | Reaction Medium | Often aqueous or mixed aqueous/organic systems (e.g., PEG-400:H₂O) |

| Temperature | Reaction Condition | Typically room temperature to mild heating |

This table illustrates a typical setup for a CuAAC reaction involving a propargyloxy benzaldehyde derivative.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variant of the azide-alkyne click reaction that does not require a cytotoxic copper catalyst. nih.govnih.gov The driving force for this reaction is the high ring strain of a modified cycloalkyne, such as a cyclooctyne. nih.govmagtech.com.cn This high-energy starting material readily reacts with azides to release the strain, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. magtech.com.cnwur.nl

However, this compound is a terminal alkyne, which lacks the requisite ring strain to participate in SPAAC. magtech.com.cn The reactivity in SPAAC is dependent on the strained, cyclic nature of the alkyne partner. magtech.com.cnwur.nl Therefore, this compound is not a suitable substrate for catalyst-free SPAAC methodologies. For this compound to be used in a copper-free context, it would first need to be conjugated to a strained alkyne.

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The aldehyde and alkyne groups of this compound make it a potential tool for bioorthogonal tagging. The aldehyde provides a reactive handle for site-specific modification of biomolecules. For instance, an "aldehyde tag" can be introduced into a protein, where the aldehyde then reacts with an aminooxy- or hydrazide-functionalized molecule to form a stable oxime or hydrazone bond, respectively. nih.gov

In this context, this compound could be used to introduce an alkyne handle onto a biomolecule that has been engineered to contain a hydrazide or aminooxy group. Once attached, the alkyne function serves as a bioorthogonal tag that can be selectively targeted with an azide-bearing probe (e.g., a fluorescent dye or an affinity label) via the highly specific CuAAC reaction. This two-step strategy uncouples the labeling from the probe attachment, offering flexibility in experimental design. nih.gov

A bifunctional linker, or crosslinker, is a reagent with two reactive ends that can covalently connect two different molecules. creative-biolabs.comresearchgate.net this compound is intrinsically a heterobifunctional molecule due to its distinct aldehyde and alkyne functionalities. creative-biolabs.com This structure allows for the sequential and selective conjugation of two different entities.

The aldehyde can be reacted first with a molecule containing a primary amine or hydrazide. broadpharm.com Following this initial conjugation and purification, the alkyne remains available for a subsequent click reaction with an azide-modified molecule. broadpharm.com This stepwise approach is central to the utility of heterobifunctional crosslinkers, as it prevents the formation of undesired homodimers. creative-biolabs.com This molecule is part of a broader class of aldehyde-alkyne linkers used to assemble more complex structures, such as Proteolysis Targeting Chimeras (PROTACs), which require the precise connection of two different protein-binding ligands. acs.orgnih.gov

| Functional Group | Reactive Partner | Resulting Bond | Application |

| Aldehyde | Primary Amine | Imine (often reduced to a stable amine) | Attachment to proteins (lysine residues, N-terminus) |

| Aldehyde | Hydrazide | Hydrazone | Attachment to hydrazide-modified molecules |

| Aldehyde | Aminooxy | Oxime | Attachment to aminooxy-modified molecules |

| Alkyne | Azide | 1,2,3-Triazole | Click reaction for attaching probes, polymers, or other molecules |

This table outlines the orthogonal reactivity of the functional groups present in this compound, highlighting its potential as a heterobifunctional linker.

Development of Functional Materials and Polymers

The unique reactivity of this compound also extends to the synthesis and modification of functional materials, particularly polymers. Its functional groups can be used to either form new polymeric structures or to modify existing ones.

Post-polymerization modification is a powerful strategy for creating libraries of functional polymers from a common precursor. nih.govrsc.org This approach allows for the introduction of various functionalities onto a polymer backbone without altering its length or structure. rsc.orgnih.gov

There are two primary hypothetical routes for integrating this compound into polymeric structures:

Grafting onto a Polymer: A pre-existing polymer with reactive side chains (e.g., amine or hydrazide groups) can be modified by reacting it with the aldehyde group of this compound. This process grafts the alkyne functionality onto the polymer backbone. The resulting alkyne-functionalized polymer is then a versatile platform for further modification via CuAAC, allowing for the attachment of a wide array of azide-containing molecules.

Monomer Synthesis and Polymerization: The aldehyde group could be modified to create a polymerizable monomer. For example, reaction with a suitable amine could introduce a vinyl or acryloyl group. Subsequent polymerization would yield a polymer with pendant propargyloxy groups. These alkyne side chains can then be modified using CuAAC in a post-polymerization step. This method has been demonstrated with related monomers, such as poly(propargyl acrylate), where the alkyne groups are quantitatively converted via click chemistry after polymerization. researchgate.net

These strategies leverage the compound's bifunctionality to create complex and highly functionalized polymeric materials for a range of advanced applications. wiley-vch.de

Applications in Materials Science Research

The dual functionality of this compound allows for its incorporation into a variety of materials, imparting specific properties and enabling advanced functionalities. The aldehyde group can participate in classical condensation reactions, while the propargyl group is amenable to "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal reaction. dergipark.org.trresearchgate.netapjonline.inst-andrews.ac.uk This dual reactivity opens avenues for the synthesis of functionalized polymers and the modification of surfaces.

While direct polymerization of this compound is not extensively documented, its derivatives are utilized in creating functional polymers. For instance, benzaldehyde-containing monomers can be incorporated into polymer chains, and the aldehyde functionality can be later used for post-polymerization modification. arvinas.com The propargyl group on the molecule provides a convenient handle for attaching other molecules or for cross-linking polymer chains through click chemistry, leading to materials with tailored properties.

The ability to modify surfaces with specific chemical functionalities is crucial for a wide range of applications, from biocompatible implants to sensors. This compound can be anchored to a surface through its aldehyde group via reactions with surface amines, forming stable imine bonds. The exposed alkyne groups can then be used to attach biomolecules, fluorescent dyes, or other functional moieties using click chemistry. This strategy allows for the creation of well-defined and highly functionalized surfaces.

Medicinal Chemistry and Chemical Biology

In the realms of drug discovery and chemical biology, this compound serves as a versatile scaffold and a tool for creating novel therapeutic agents and biological probes.

Scaffolds for Drug Discovery and Lead Optimization

The benzaldehyde moiety is a common structural motif in many biologically active compounds. arvinas.com The presence of the propargyl ether at the ortho position of this compound provides a unique three-dimensional structure that can be exploited in drug design. This compound can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. biosynth.com Medicinal chemists can modify both the aldehyde and the alkyne functionalities to generate libraries of compounds for screening against various biological targets. The process of lead optimization often involves systematically modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.net The modular nature of this compound, allowing for modifications at two distinct points, makes it an attractive scaffold for such optimization efforts.

Role in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that function by inducing the degradation of specific target proteins. arvinas.comnih.govnih.govnih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govbroadpharm.com The propargyl group of this compound makes it a potential component for the linker synthesis in PROTACs. Through click chemistry, this alkyne can be efficiently connected to an azide-functionalized E3 ligase ligand or target protein ligand, facilitating the rapid assembly of PROTAC libraries for screening and optimization. nih.gov While direct use of this specific molecule in published PROTACs is not yet prominent, the chemical handles it possesses are highly relevant to PROTAC design and synthesis. researchgate.netmdpi.comnih.govnih.gov

Exploration as Bio-orthogonal Probes

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govescholarship.orgnih.govdypvp.edu.in The terminal alkyne of this compound is a key functional group for bio-orthogonal "click" reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a toxic copper catalyst. dergipark.org.trresearchgate.netnih.gov This compound can be used to synthesize bio-orthogonal probes for imaging and tracking biomolecules in living cells. For example, the aldehyde group could be used to attach the molecule to a specific cellular target, and the alkyne could then be used to attach a fluorescent reporter molecule via a bio-orthogonal reaction. This allows for the specific visualization of the target molecule within its native environment. The molecule itself is also noted to have potential as a fluorescence probe. biosynth.com

Catalysis and Sensor Development

The unique chemical structure of this compound also lends itself to applications in the development of catalytic systems and chemical sensors.

Precursors for Catalytic Systems

The aldehyde and alkyne groups of this compound can be used to synthesize ligands for metal catalysts. For instance, the aldehyde can be converted into a Schiff base by reaction with a primary amine, and this Schiff base, along with the alkyne, can coordinate to a metal center. The resulting metal complexes can exhibit catalytic activity in various organic transformations. The ability to easily modify the structure of the ligand by reacting with different amines allows for the fine-tuning of the catalyst's properties. While specific catalytic systems derived directly from this compound are still an emerging area of research, the foundational chemistry suggests significant potential.

The development of sensitive and selective chemical sensors is a critical area of research. Benzaldehyde derivatives have been explored as modifiers for taste sensors. mdpi.com The aldehyde group of this compound could potentially interact with specific analytes through hydrogen bonding or other non-covalent interactions. Furthermore, the alkyne group provides a site for immobilization onto a sensor surface or for the attachment of a signaling unit, such as a fluorophore. Upon binding of an analyte to the benzaldehyde portion of the molecule, a change in the fluorescence signal could be detected, forming the basis of a fluorescent chemical sensor. mdpi.com

Fluorescence Probes for Chemical Detection

The strategic incorporation of this compound into fluorescent probes leverages its reactive components to create highly specific and sensitive detection systems. Research indicates that this compound can act as a precursor to fluorescent molecules, where its reaction with certain nucleophiles initiates a fluorescence response.

One notable application involves its reaction with nucleophilic species such as pyridines and coumarins. While detailed spectroscopic data from peer-reviewed studies on the direct use of this compound as a standalone probe is limited in publicly available literature, its potential is underscored by the known reactivity of its functional groups. The aldehyde can react with primary amines to form Schiff bases, a common mechanism in fluorescent probes for amine detection. This reaction can lead to the formation of a conjugated system that is highly fluorescent.

Furthermore, the presence of the o-propargyloxy group opens up pathways for intramolecular reactions following an initial interaction with an analyte. For instance, a reaction at the aldehyde could trigger a subsequent cyclization involving the propargyl group, leading to the formation of a rigid, planar, and highly fluorescent heterocyclic compound, such as a quinoline (B57606) derivative. This two-step verification can enhance the selectivity of the probe, as a fluorescent signal is only produced when both reactions occur.

The design of such probes often involves a "pro-fluorescent" strategy, where the initial compound is either non-fluorescent or weakly fluorescent. The reaction with the target analyte then "turns on" the fluorescence, providing a clear and strong signal against a low-background.

Table 1: Functional Groups of this compound and Their Roles in Fluorescence Probe Design

| Functional Group | Role in Fluorescence Probe | Potential Reaction Mechanisms |

| Aldehyde | Analyte recognition and binding site | Schiff base formation with amines, Aldol (B89426) condensation |

| Propargyl Ether | Fluorophore construction/modification | Intramolecular cyclization, Click chemistry |

Table 2: Potential Analytes for Probes Derived from this compound

| Analyte Class | Detection Principle | Potential Fluorescent Product |

| Primary Amines | Schiff base formation and subsequent cyclization | Substituted quinolines or other N-heterocycles |

| Nucleophiles | Reaction leading to formation of a fluorescent species | Coumarin derivatives, Pyridine adducts |

While comprehensive research findings detailing the specific performance metrics of fluorescent probes based solely on this compound are not extensively documented in readily accessible literature, the principles of organic chemistry and fluorescence spectroscopy strongly support its potential as a key component in the design of novel chemosensors. Future research in this area is anticipated to further elucidate the specific mechanisms and applications of this versatile compound in the field of chemical detection.

Advanced Characterization Techniques in the Study of 2 2 Propynyloxy Benzenecarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental tools for confirming the identity and structure of 2-(2-Propynyloxy)benzenecarbaldehyde.

The 1H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum shows characteristic signals for the aldehydic proton, the aromatic protons, the methylene (B1212753) (-CH2-) protons of the propargyl group, and the terminal acetylenic proton. researchgate.net The acetylenic proton typically appears as a singlet around 2.5 ppm, while the methylene protons are observed around 4.8 ppm. researchgate.net Due to long-range coupling, the methylene signal may appear as a doublet. researchgate.net

The 13C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound displays signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propargyl group. The signals for the propargyl group's carbons are typically found shifted upfield, between 60 ppm and 80 ppm. researchgate.net

Detailed chemical shift data from NMR analyses are presented below.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH3), methylene (CH2), and methine (CH) carbons. libretexts.orgnanalysis.com The DEPT-135 experiment is particularly useful as it provides phase information that distinguishes these carbon types. libretexts.orgtecmag.com In a DEPT-135 spectrum, CH3 and CH signals appear as positive peaks, while CH2 signals appear as negative (inverted) peaks. libretexts.orglibretexts.org Quaternary carbons, which have no attached protons, are not observed in DEPT spectra. libretexts.org

For this compound, a DEPT-135 experiment would be used to confirm the assignments of the carbon signals.

The signal for the -OCH2- (methylene) carbon would appear as a negative peak .

The signals for the aromatic CH carbons and the acetylenic CH carbon would appear as positive peaks .

The signals for the quaternary carbons (the aromatic carbons bonded to the aldehyde and the ether oxygen, the carbonyl carbon, and the acetylenic carbon in the C≡C bond not attached to a hydrogen) would be absent from the spectrum.

This technique, when used in conjunction with the standard 13C NMR spectrum, allows for unambiguous assignment of each carbon in the molecule's backbone, thus confirming its connectivity. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. mdpi.com It is particularly advantageous for its high throughput, sensitivity, and rapid data acquisition. mdpi.com

In the context of this compound, MALDI-TOF-MS can be a valuable tool for monitoring the progress of its synthesis and the formation of its derivatives. For example, during the Williamson ether synthesis of the title compound from salicylaldehyde (B1680747) and a propargyl halide, MALDI-TOF-MS could be used to track the disappearance of the starting material and the appearance of the product in real-time. By analyzing small aliquots of the reaction mixture, one can quickly confirm the presence of the desired product by its molecular ion peak. This high-throughput capability makes it suitable for screening different reaction conditions to optimize yield and purity. nih.gov

Furthermore, MALDI-TOF-MS is effective in identifying products from complex reaction mixtures, such as in the synthesis of chromene derivatives from o-propargylated salicylaldehydes. researchgate.net The technique's ability to provide accurate mass measurements helps in the unambiguous identification of target molecules and potential by-products. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique well-suited for analyzing compounds in solution. biosynth.com It is particularly effective for polar molecules and generates ions directly from a liquid phase, making it ideal for coupling with liquid chromatography (LC-MS).

The analysis of this compound by ESI-MS allows for its detection and characterization in solution. biosynth.com A key feature of ESI-MS is the formation of pseudomolecular ions, such as the protonated molecule [M+H]+ in positive ion mode. For aromatic aldehydes, unique ions can sometimes be observed depending on the solvent used. For instance, when methanol (B129727) is used as the solvent, an unexpected [M+15]+ ion can be formed through an in-source gas-phase aldol (B89426) reaction between the protonated aldehyde and methanol. nih.gov This provides a novel method for the direct identification of aromatic aldehydes. nih.gov

ESI-MS, especially when combined with tandem mass spectrometry (ESI-MS/MS), can be used for the structural characterization of derivatives of this compound. psu.edunih.gov By inducing fragmentation of a selected parent ion, a characteristic fragmentation pattern is produced, which serves as a fingerprint for the molecule and helps to elucidate its structure.

Electrochemical Techniques

Electrochemical techniques, such as cyclic voltammetry, can be employed to study the redox properties of this compound and its derivatives. biosynth.com These methods provide insights into the electron transfer processes, reaction mechanisms, and potential for the compound to participate in oxidation or reduction reactions.

Studies on structurally related compounds, such as 2,3-dihydroxybenzaldehyde, have used cyclic voltammetry to investigate their electrochemical oxidation in different media. researchgate.net Such studies reveal how factors like pH and the nature of substituents on the aromatic ring influence the electrochemical behavior, determining whether the compound undergoes processes like methoxylation or dimerization. researchgate.net By analogy, applying these techniques to this compound could elucidate the electrochemical behavior of the aldehyde group in the presence of the propargyloxy substituent. This information is valuable for understanding its reactivity and for potential applications in areas like electrosynthesis or sensor development.

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox properties of chemical compounds. In the study of this compound and its derivatives, CV provides valuable insights into their oxidation and reduction behavior, offering data on redox potentials, electron transfer kinetics, and the stability of electrochemically generated species. While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, the electrochemical behavior of its parent compound, salicylaldehyde, has been thoroughly investigated and provides a strong foundation for understanding the redox characteristics of its derivatives.

The electrochemical oxidation of salicylaldehyde has been studied using cyclic voltammetry on a platinum electrode. neptjournal.comsolidstatetechnology.usresearchgate.net These studies reveal that salicylaldehyde undergoes an irreversible oxidation process. neptjournal.com In a typical experiment, the cyclic voltammogram of salicylaldehyde shows a distinct anodic peak, indicating the oxidation of the compound, with no corresponding cathodic peak on the reverse scan. neptjournal.com The nature of this electrochemical reaction has been found to be diffusion-controlled. neptjournal.comresearchgate.netbohrium.com

Research conducted in buffered media has provided specific kinetic and electrochemical parameters for the oxidation of salicylaldehyde. neptjournal.comresearchgate.netbohrium.com These findings are crucial for understanding the fundamental redox behavior of the salicylaldehyde scaffold. For instance, key parameters such as the formal potential (E⁰), the standard heterogeneous rate constant (k⁰), the anodic electron transfer rate constant (kₒₓ), and the electron transfer coefficient (α) have been determined. neptjournal.comresearchgate.netbohrium.com One study reported a formal potential of 1.0937 V for the oxidation of salicylaldehyde. neptjournal.comresearchgate.netbohrium.com

The presence of the 2-propynyloxy substituent in this compound is expected to influence these electrochemical parameters. The propargyl group (an alkyne functional group) can modulate the electron density of the aromatic ring and the aldehyde functional group, thereby altering the redox potential. The specific impact would depend on the interplay of inductive and resonance effects of the propargyloxy group.

Further studies involving modified electrodes have also contributed to the understanding of salicylaldehyde's electrochemical oxidation. For example, the use of iron oxide nanoparticle-modified glassy carbon electrodes has been shown to facilitate the oxidation of salicylaldehyde, with an anodic peak observed at approximately 1.04 V in an alkaline medium. abechem.com The pH of the medium is a significant factor, with higher pH facilitating the electro-oxidation process. abechem.com

The detailed research into salicylaldehyde provides a predictive framework for the redox behavior of this compound. The fundamental irreversible, diffusion-controlled oxidation process observed for salicylaldehyde is likely to be a characteristic of its propargyloxy derivative as well. However, the precise redox potentials and kinetic parameters would be unique to the specific molecular structure of this compound.

Electrochemical Parameters for Salicylaldehyde

The following table summarizes the key electrochemical parameters determined for the oxidation of salicylaldehyde from cyclic voltammetry studies. This data serves as a reference point for understanding the redox behavior of its derivatives.

| Parameter | Symbol | Value | Reference Electrode |

| Formal Potential | E⁰ | 1.0937 V | Not Specified |

| Standard Heterogeneous Rate Constant | k⁰ | 2.468 × 10³ s⁻¹ | Not Specified |

| Anodic Electron Transfer Rate Constant | kₒₓ | 2.507 × 10³ s⁻¹ | Not Specified |

| Electron Transfer Coefficient | α | 0.673 | Not Specified |

| Anodic Peak Potential (at modified electrode) | Eₚ | 1.04 V | Ag/AgCl |

Computational Chemistry and Theoretical Studies on 2 2 Propynyloxy Benzenecarbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory has become an indispensable tool in computational chemistry for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are employed to elucidate the electronic structure of 2-(2-Propynyloxy)benzenecarbaldehyde. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom of the ether linkage, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the aldehyde group, specifically the carbonyl carbon, highlighting it as the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Various global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and stability |

| Ionization Potential | 7.5 | Energy required to remove an electron |

| Electron Affinity | 1.2 | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.15 | Resistance to change in electron distribution |

Note: These are representative values and can vary depending on the level of theory and basis set used in the DFT calculations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential (red/yellow) around the carbonyl oxygen, confirming its role as a nucleophilic center. The hydrogen of the aldehyde group and the terminal alkyne would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Thermodynamic and Kinetic Parameter Determinations

DFT calculations are instrumental in determining the thermodynamic and kinetic parameters for reactions involving this compound, such as intramolecular cyclization or addition reactions. By calculating the energies of reactants, products, and transition states, key thermodynamic quantities can be derived.

Table 2: Calculated Thermodynamic Parameters for a Hypothetical Intramolecular Cyclization

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -120 | kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -105 | kJ/mol |

| Entropy of Reaction (ΔS) | -50 | J/(mol·K) |

| Activation Energy (Ea) | 85 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 82 | kJ/mol |

Note: These values are hypothetical for an illustrative intramolecular reaction and would need to be calculated for a specific transformation.

These parameters help in predicting the spontaneity and feasibility of a reaction under different conditions. A negative ΔG indicates a spontaneous process, while the activation energy (Ea) provides insight into the reaction rate.

Reaction Mechanism Elucidation through Transition State Analysis

A significant application of DFT is the elucidation of reaction mechanisms. By locating and characterizing the transition state (TS) structures on the potential energy surface, the pathway of a chemical reaction can be mapped out. For this compound, this could involve studying its thermal or metal-catalyzed cyclization to form chromene derivatives.

Transition state analysis involves identifying a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The geometry of the TS reveals the arrangement of atoms at the point of maximum energy, providing crucial details about bond breaking and bond formation. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS connects the reactant and product states.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions